An In-depth Technical Guide to the Synthesis of 2-(Thiophene-2-sulfonamido)acetic acid
An In-depth Technical Guide to the Synthesis of 2-(Thiophene-2-sulfonamido)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 2-(Thiophene-2-sulfonamido)acetic acid, a molecule of interest in medicinal chemistry and drug development. This document outlines a plausible and robust synthetic pathway, complete with detailed experimental protocols, expected quantitative data, and a visualization of a relevant biological signaling pathway. The information presented herein is curated for researchers and professionals engaged in the fields of organic synthesis and pharmaceutical sciences.
Introduction
2-(Thiophene-2-sulfonamido)acetic acid, with the CAS number 82068-09-5, is a sulfonamide derivative incorporating a thiophene moiety.[1][2] Thiophene sulfonamides are a class of compounds that have garnered significant attention in medicinal chemistry due to their diverse biological activities. These activities include potential applications as anticancer, anti-inflammatory, and antimicrobial agents. The synthesis of this specific molecule is of interest for structure-activity relationship (SAR) studies and as a building block for more complex pharmaceutical compounds.
This guide details a two-step synthetic approach, commencing with the preparation of the key intermediate, thiophene-2-sulfonyl chloride, followed by its reaction with glycine to yield the target compound.
Synthetic Pathway
The synthesis of 2-(Thiophene-2-sulfonamido)acetic acid can be efficiently achieved through a two-step process. The first step involves the chlorosulfonation of thiophene to produce thiophene-2-sulfonyl chloride. The subsequent step is the nucleophilic substitution of the chloride by the amino group of glycine to form the desired sulfonamide.
Caption: Synthetic route to 2-(Thiophene-2-sulfonamido)acetic acid.
Experimental Protocols
Synthesis of Thiophene-2-sulfonyl chloride
This protocol is based on established methods for the chlorosulfonation of aromatic compounds.
Materials:
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Thiophene
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Chlorosulfonic acid
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Dichloromethane (DCM)
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Ice bath
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Standard glassware for organic synthesis
Procedure:
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In a fume hood, cool a flask containing chlorosulfonic acid (3 equivalents) in an ice bath.
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Slowly add thiophene (1 equivalent) dropwise to the cooled chlorosulfonic acid with vigorous stirring, maintaining the temperature below 10 °C.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
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Carefully pour the reaction mixture onto crushed ice.
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Extract the aqueous mixture with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude thiophene-2-sulfonyl chloride.
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The crude product can be purified by vacuum distillation.
Synthesis of 2-(Thiophene-2-sulfonamido)acetic acid
This protocol is adapted from general procedures for the synthesis of N-arylsulfonyl amino acids.
Materials:
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Thiophene-2-sulfonyl chloride
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Glycine
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Sodium hydroxide (NaOH) or Triethylamine (TEA)
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Dioxane and water, or Dichloromethane (DCM)
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Hydrochloric acid (HCl)
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Standard glassware for organic synthesis
Procedure:
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Dissolve glycine (1.2 equivalents) in an aqueous solution of sodium hydroxide (2.5 equivalents) or suspend it in dichloromethane with triethylamine (2.5 equivalents).
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Cool the mixture in an ice bath to 0-5 °C.
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Slowly add a solution of thiophene-2-sulfonyl chloride (1 equivalent) in dioxane or dichloromethane to the glycine solution while maintaining the temperature and pH (if using NaOH, maintain pH 9-10).
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After the addition, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
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If using an aqueous system, wash the reaction mixture with dichloromethane to remove any unreacted sulfonyl chloride. Acidify the aqueous layer with concentrated HCl to a pH of 1-2 to precipitate the product.
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If using an organic solvent, wash the reaction mixture with 1M HCl, then water, and finally brine. Dry the organic layer and concentrate to obtain the crude product.
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Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum.
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The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Data Presentation
The following tables summarize the key reagents and expected physicochemical properties of the final product.
Table 1: Reagents and Molar Quantities for Synthesis
| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Molar Equivalents |
| Step 1: Thiophene-2-sulfonyl chloride synthesis | |||
| Thiophene | C₄H₄S | 84.14 | 1.0 |
| Chlorosulfonic acid | HSO₃Cl | 116.52 | 3.0 |
| Step 2: 2-(Thiophene-2-sulfonamido)acetic acid synthesis | |||
| Thiophene-2-sulfonyl chloride | C₄H₃ClO₂S₂ | 182.65 | 1.0 |
| Glycine | C₂H₅NO₂ | 75.07 | 1.2 |
| Sodium Hydroxide | NaOH | 40.00 | 2.5 |
Table 2: Physicochemical and Spectroscopic Data of 2-(Thiophene-2-sulfonamido)acetic acid
| Property | Expected Value |
| CAS Number | 82068-09-5[1][3] |
| Molecular Formula | C₆H₇NO₄S₂[2] |
| Molecular Weight | 221.25 g/mol [2] |
| Appearance | White to off-white solid |
| Melting Point | Not reported, but expected to be a crystalline solid with a defined melting point. |
| ¹H NMR | Expected signals for thiophene protons, the methylene protons of the acetic acid moiety, and the amine proton. |
| ¹³C NMR | Expected signals for the carbons of the thiophene ring, the carbonyl carbon, and the methylene carbon. |
| Mass Spectrometry | Expected [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight. |
| Purity (by HPLC) | >95% after purification |
| Yield | 60-80% (based on analogous reactions) |
Biological Context and Signaling Pathway
Thiophene sulfonamide derivatives have been investigated for a variety of biological activities, including the inhibition of enzymes involved in inflammatory and proliferative diseases. For instance, certain sulfonamides act as inhibitors of matrix metalloproteinases (MMPs), enzymes that play a crucial role in tissue remodeling and are often dysregulated in cancer and arthritis.
The following diagram illustrates a simplified signaling pathway involving the activation of an MMP and its potential inhibition by a thiophene sulfonamide derivative.
Caption: Potential inhibition of Matrix Metalloproteinase (MMP) by 2-(Thiophene-2-sulfonamido)acetic acid.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis of 2-(Thiophene-2-sulfonamido)acetic acid. By following the outlined experimental protocols, researchers can reliably produce this compound for further investigation. The provided data tables and the illustrative signaling pathway offer a comprehensive understanding of the compound's characteristics and its potential biological relevance. This document is intended to serve as a valuable resource for scientists and professionals in the ongoing pursuit of novel therapeutic agents.
